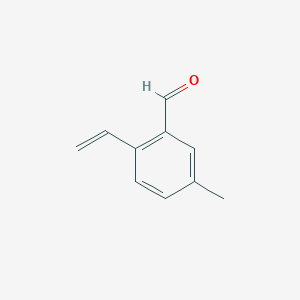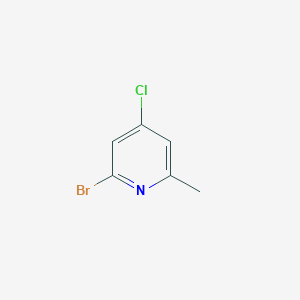![molecular formula C8H11N3 B13011890 8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13011890.png)
8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound with a unique structure that includes a pyrazine ring fused to a tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization in the presence of a catalyst such as acetic acid or a Lewis acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the nitrogen atoms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- 3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazine
- Pyrrolo[1,2-a]pyrazines
Uniqueness
8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific substitution pattern and ring fusion, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C8H11N3 |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
8-methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H11N3/c1-6-4-9-5-7-8(6)11-3-2-10-7/h4-5,10-11H,2-3H2,1H3 |
Clave InChI |
DLZNCFNVEXQLAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC2=C1NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


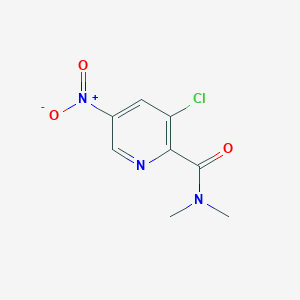
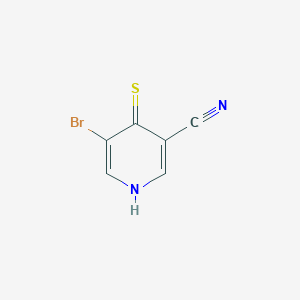
![N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine](/img/structure/B13011817.png)

![2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B13011831.png)
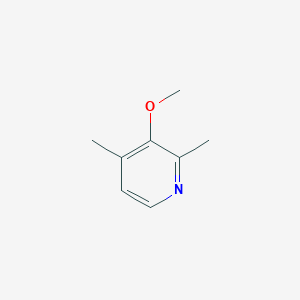
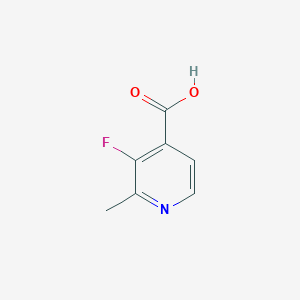
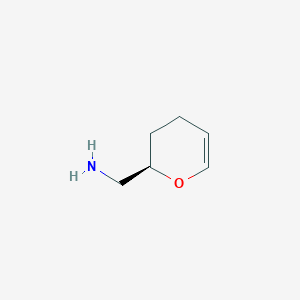
![7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one](/img/structure/B13011852.png)
![6-(Chloromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13011856.png)
![8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13011866.png)
![{[(2S)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B13011868.png)
